molecular formula C12H11ClN2S B11087011 N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine

Cat. No.: B11087011
M. Wt: 250.75 g/mol
InChI Key: ZFBCAPDBULKKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE typically involves the reaction of 4-chloroaniline with a thiazole derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or thiazoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE depends on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial properties, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE can be compared with other thiazole derivatives, such as:

  • N-(4-CHLOROPHENYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)AMINE
  • N-(4-CHLOROPHENYL)-N-(4-ETHYL-1,3-THIAZOL-2-YL)AMINE

These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The unique properties of N-(4-CHLOROPHENYL)-N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)AMINE, such as its specific biological activity or chemical reactivity, can be attributed to the presence of the cyclopropyl group, which may influence its interaction with molecular targets or its overall stability.

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11ClN2S/c13-9-3-5-10(6-4-9)14-12-15-11(7-16-12)8-1-2-8/h3-8H,1-2H2,(H,14,15)

InChI Key

ZFBCAPDBULKKPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.